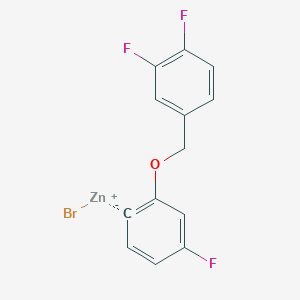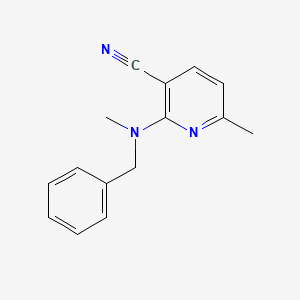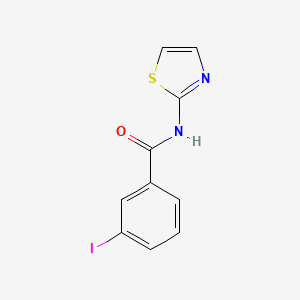![molecular formula C23H22N4O3S2 B14899924 2-(1H-benzimidazol-2-ylsulfanyl)-N-[4-(ethylsulfamoyl)phenyl]-2-phenylacetamide](/img/structure/B14899924.png)
2-(1H-benzimidazol-2-ylsulfanyl)-N-[4-(ethylsulfamoyl)phenyl]-2-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(4-(N-ethylsulfamoyl)phenyl)-2-phenylacetamide is a complex organic compound that features a benzimidazole core, a thioether linkage, and a sulfonamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(4-(N-ethylsulfamoyl)phenyl)-2-phenylacetamide typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.
Thioether Formation: The benzimidazole derivative can be reacted with a thiol or disulfide compound to introduce the thioether linkage.
Amide Bond Formation: The final step involves coupling the thioether benzimidazole with 4-(N-ethylsulfamoyl)phenylacetic acid or its derivatives under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like iron powder or catalytic hydrogenation.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, catalytic hydrogenation.
Substitution: Nitrating mixture (HNO3/H2SO4), sulfuric acid, halogens.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
科学的研究の応用
Chemistry
Catalysis: Compounds with benzimidazole cores are often used as ligands in coordination chemistry and catalysis.
Material Science: Potential use in the development of new materials with specific electronic or optical properties.
Biology
Enzyme Inhibition: Benzimidazole derivatives are known to inhibit various enzymes, making them potential candidates for drug development.
Antimicrobial Activity: Sulfonamide groups are well-known for their antimicrobial properties.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals targeting specific biological pathways.
Industry
Chemical Synthesis: Use as intermediates in the synthesis of more complex molecules.
作用機序
The mechanism of action of 2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(4-(N-ethylsulfamoyl)phenyl)-2-phenylacetamide would depend on its specific biological target. Generally, compounds with benzimidazole cores can interact with DNA, enzymes, or receptors, leading to inhibition or modulation of biological processes. The sulfonamide group can enhance binding affinity and specificity.
類似化合物との比較
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole, mebendazole.
Sulfonamide Derivatives: Compounds like sulfamethoxazole, sulfasalazine.
Uniqueness
The unique combination of a benzimidazole core, thioether linkage, and sulfonamide group in 2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(4-(N-ethylsulfamoyl)phenyl)-2-phenylacetamide may confer distinct biological activities and chemical properties, making it a compound of interest for further research and development.
特性
分子式 |
C23H22N4O3S2 |
|---|---|
分子量 |
466.6 g/mol |
IUPAC名 |
2-(1H-benzimidazol-2-ylsulfanyl)-N-[4-(ethylsulfamoyl)phenyl]-2-phenylacetamide |
InChI |
InChI=1S/C23H22N4O3S2/c1-2-24-32(29,30)18-14-12-17(13-15-18)25-22(28)21(16-8-4-3-5-9-16)31-23-26-19-10-6-7-11-20(19)27-23/h3-15,21,24H,2H2,1H3,(H,25,28)(H,26,27) |
InChIキー |
MTOPTBSQZRGVNN-UHFFFAOYSA-N |
正規SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)SC3=NC4=CC=CC=C4N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![tert-Butyl 2'-(((trifluoromethyl)sulfonyl)oxy)-5',6'-dihydrospiro[piperidine-4,4'-pyrrolo[1,2-b]pyrazole]-1-carboxylate](/img/structure/B14899869.png)
![Tert-butyl (S)-8-bromo-5-oxo-1,2,4,4a,5,6-hexahydro-3H-pyrazino[1,2-a]quinoxaline-3-carboxylate](/img/structure/B14899870.png)




![4-[(E)-3-oxo-3-(p-tolyl)prop-1-enyl]benzoic acid](/img/structure/B14899909.png)


![n1-(Benzo[d]thiazol-2-yl)-n2-cyclopropyl-n2-methylethane-1,2-diamine](/img/structure/B14899930.png)
![1-(Methoxycarbonyl)-9H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B14899936.png)
